N-Acetyl-N-ethylbenzamide
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Overview
Description
N-Acetyl-N-ethylbenzamide is an organic compound that belongs to the class of amides It is derived from benzoic acid and features an acetyl group and an ethyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-N-ethylbenzamide can be synthesized through the reaction of benzoic acid with ethylamine and acetic anhydride. The reaction typically involves the following steps:
Formation of Ethylamine Hydrochloride: Ethylamine is reacted with hydrochloric acid to form ethylamine hydrochloride.
Acylation Reaction: The ethylamine hydrochloride is then reacted with benzoic acid in the presence of acetic anhydride to form this compound.
The reaction conditions generally include heating the reaction mixture to a temperature of around 80°C and using a solvent such as acetonitrile to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-ethylbenzamide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid, ethylamine, and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures (around 100°C).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Benzoic acid, ethylamine, and acetic acid.
Reduction: N-ethylbenzylamine.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
N-Acetyl-N-ethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetyl-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound may also exert its effects by modulating oxidative stress and enhancing antioxidant defenses .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Phenylacetamide: An amide with a phenyl group attached to the nitrogen atom.
N-Ethylbenzamide: An amide with an ethyl group attached to the nitrogen atom.
Uniqueness
N-Acetyl-N-ethylbenzamide is unique due to the presence of both an acetyl group and an ethyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
CAS No. |
65016-70-8 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-acetyl-N-ethylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-3-12(9(2)13)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
CNYAPVVXWKJPAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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